Methylarbutin

Beschreibung

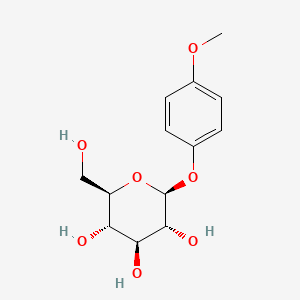

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXFVXJMCGPTRB-UJPOAAIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501032087 |

Source

|

| Record name | Methylarbutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6032-32-2 |

Source

|

| Record name | Methylarbutin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6032-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylarbutin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006032322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylarbutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6032-32-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLARBUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9MW5FU0XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methylarbutin CAS number and chemical properties

CAS Number: 6032-32-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylarbutin, a glycoside of hydroquinone, is a naturally occurring compound found in various plant species, most notably in bearberry (Arctostaphylos uva-ursi). As a derivative of the well-known skin-lightening agent arbutin, this compound has garnered significant interest for its potential applications in the cosmetic and pharmaceutical industries. This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological activities of this compound, with a focus on its mechanism of action as a tyrosinase inhibitor and its role in modulating key signaling pathways. Experimental protocols for its analysis are detailed, and its chemical and biological characteristics are summarized for easy reference.

Chemical Properties

This compound, systematically named 4-methoxyphenyl β-D-glucopyranoside, possesses a molecular structure characterized by a hydroquinone core glycosidically linked to a glucose moiety, with a methyl ether group on the phenolic ring. This structural modification influences its physicochemical properties and biological activity compared to its parent compound, arbutin.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6032-32-2 | [1] |

| Molecular Formula | C₁₃H₁₈O₇ | [1] |

| Molecular Weight | 286.28 g/mol | [1] |

| Melting Point | 133-172 °C | [1] |

| Boiling Point | Not explicitly reported | |

| Solubility | Soluble in water and polar organic solvents. | [2] |

| pKa | Not explicitly reported; described as a very weakly acidic compound. | |

| Appearance | Solid |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound

This protocol is adapted from methods used for the analysis of arbutin and related compounds and is suitable for the quantification of this compound in various matrices.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water is commonly used. A typical gradient could be:

-

0-5 min: 10-30% methanol

-

5-15 min: 30-70% methanol

-

15-20 min: 70-10% methanol

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Samples should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection. For plant extracts, a preliminary extraction with a polar solvent (e.g., methanol or ethanol) followed by filtration is necessary.

-

Quantification: A calibration curve should be constructed using standard solutions of this compound of known concentrations.

Spectroscopic Characterization

1H and 13C NMR are essential for the structural elucidation of this compound.

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected 1H NMR Signals: Signals corresponding to the aromatic protons of the methoxyphenyl group, the anomeric proton of the glucose unit, and the other sugar protons are expected. The methoxy group will show a characteristic singlet.

-

Expected 13C NMR Signals: Signals for the aromatic carbons, the anomeric carbon, and the other carbons of the glucose moiety will be observed.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.

-

Expected Molecular Ion: An [M+H]⁺ or [M+Na]⁺ adduct should be observed, corresponding to the molecular weight of 286.28 g/mol .

-

Fragmentation: The fragmentation pattern will likely involve the cleavage of the glycosidic bond, resulting in fragments corresponding to the glucose moiety and the methoxyphenol aglycone.

FTIR spectroscopy provides information about the functional groups present in this compound.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Expected Absorption Bands:

-

Broad O-H stretching vibrations from the hydroxyl groups of the glucose moiety.

-

C-H stretching vibrations from the aromatic ring and the sugar.

-

C=C stretching vibrations from the aromatic ring.

-

C-O stretching vibrations from the ether and alcohol functional groups.

-

Biological Activity and Signaling Pathways

The biological activities of this compound are primarily attributed to its ability to inhibit the enzyme tyrosinase and its antioxidant and anti-inflammatory properties. While much of the detailed mechanistic work has been conducted on its close analog, arbutin, this compound is expected to exhibit similar modes of action.

Inhibition of Melanogenesis

This compound is a known inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. By inhibiting this enzyme, it can reduce the production of melanin, making it a valuable ingredient in skin-lightening cosmetic products.

-

Mechanism of Tyrosinase Inhibition: One study has shown that 4-methoxyphenyl-β-D-pyranoglucoside (a synonym for this compound) exhibits a mixed-type inhibition of tyrosinase. This suggests that it can bind to both the free enzyme and the enzyme-substrate complex.

The signaling pathway for melanogenesis is a complex cascade involving the activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH). This leads to an increase in cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates the transcription factor CREB, leading to the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and differentiation. MITF upregulates the expression of tyrosinase and other melanogenic enzymes. This compound, by directly inhibiting tyrosinase, acts downstream in this pathway to reduce melanin synthesis.

References

Synthesis of Methylarbutin: An In-depth Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the primary synthetic routes for methylarbutin (4-methoxyphenyl-β-D-glucopyranoside), a compound of interest for research in cosmetics and pharmacology. The guide details both chemical and enzymatic synthesis methodologies, providing structured data, experimental protocols, and visual workflows to facilitate understanding and replication.

Introduction

This compound, a glycoside of hydroquinone monomethyl ether (4-methoxyphenol or mequinol), is a derivative of the well-known skin-lightening agent, arbutin. Its synthesis is of significant interest for researchers investigating the structure-activity relationships of tyrosinase inhibitors and exploring new cosmetic and therapeutic agents. This document outlines the core methodologies for the preparation of this compound for research purposes.

Chemical Synthesis of this compound

The chemical synthesis of this compound typically follows classical glycosylation methods, primarily the Koenigs-Knorr reaction or the Helferich modification. These methods involve the coupling of a protected glycosyl donor with 4-methoxyphenol, followed by the removal of the protecting groups.

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a widely used method for the formation of glycosidic bonds. In the context of this compound synthesis, it involves the reaction of a protected glycosyl halide, typically 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), with 4-methoxyphenol in the presence of a promoter, such as a silver or mercury salt. The reaction proceeds with the inversion of stereochemistry at the anomeric carbon, leading to the desired β-glycoside.

A key intermediate in this synthesis is the acetylated form of this compound, 4-methoxyphenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. The final step involves the deacetylation of this intermediate to yield this compound.

Experimental Protocol: Koenigs-Knorr Synthesis of this compound

Part A: Synthesis of 4-Methoxyphenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-methoxyphenol (1.0 eq) in a suitable anhydrous solvent such as a mixture of toluene and nitromethane or dichloromethane.

-

Addition of Promoter: Add a silver salt promoter, such as silver(I) oxide (Ag₂O) or silver carbonate (Ag₂CO₃) (1.5-2.0 eq). The mixture is stirred in the dark.

-

Glycosylation: Slowly add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) (1.2 eq) in the same anhydrous solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the silver salts. The filtrate is washed successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 4-methoxyphenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Part B: Deacetylation to this compound

-

Reaction Setup: Dissolve the purified 4-methoxyphenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside in anhydrous methanol.

-

Catalysis: Add a catalytic amount of sodium methoxide (NaOMe) to the solution.

-

Reaction Monitoring: The reaction is stirred at room temperature for 1-3 hours and monitored by TLC until the starting material is fully consumed.

-

Neutralization and Work-up: The reaction is neutralized with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺). The resin is filtered off, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to afford the final product as a white crystalline solid.

Helferich Modification

The Helferich method offers an alternative to the use of heavy metal salts. It typically employs a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), to promote the glycosylation of a phenol with a peracetylated sugar, like penta-O-acetyl-β-D-glucose.[1] This method can be advantageous due to the lower toxicity and cost of the catalyst.

Experimental Protocol: Helferich Synthesis of this compound

-

Reaction Setup: To a solution of 4-methoxyphenol (1.0 eq) and penta-O-acetyl-β-D-glucose (1.2 eq) in an anhydrous solvent like dichloromethane, add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) (0.1-0.5 eq), at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 4-8 hours. The progress is monitored by TLC.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification and Deacetylation: The crude acetylated product is purified by column chromatography as described in the Koenigs-Knorr protocol, followed by deacetylation using sodium methoxide in methanol to yield this compound.

Data Presentation: Chemical Synthesis

| Parameter | Koenigs-Knorr Reaction | Helferich Modification |

| Glycosyl Donor | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Penta-O-acetyl-β-D-glucose |

| Glycosyl Acceptor | 4-Methoxyphenol | 4-Methoxyphenol |

| Promoter/Catalyst | Silver(I) oxide or Silver carbonate | Boron trifluoride etherate |

| Solvent | Toluene/Nitromethane or Dichloromethane | Dichloromethane |

| Reaction Time | 12-24 hours | 4-8 hours |

| Typical Yield (Acetylated) | 60-80% | 70-85% |

| Deacetylation Reagent | Sodium methoxide in methanol | Sodium methoxide in methanol |

| Final Product Yield | High | High |

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly selective alternative to chemical methods, avoiding the need for protecting group manipulations and often proceeding under milder reaction conditions. Transglycosylation reactions catalyzed by specific enzymes are particularly promising for the synthesis of this compound.

Transglycosylation using Amylosucrase

Amylosucrase (EC 2.4.1.4) is a glycosyltransferase that can catalyze the transfer of a glucose unit from sucrose to an acceptor molecule, such as 4-methoxyphenol. This one-step reaction directly produces this compound.[2]

Experimental Protocol: Enzymatic Synthesis of this compound with Amylosucrase

-

Enzyme Preparation: A recombinant amylosucrase, for example from Deinococcus geothermalis, is expressed and purified.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing sucrose (donor substrate, e.g., 100 mM), 4-methoxyphenol (acceptor substrate, e.g., 10 mM), and the purified amylosucrase. To prevent oxidation of 4-methoxyphenol, an antioxidant such as ascorbic acid (e.g., 0.2 mM) can be added.[2]

-

Reaction Conditions: The reaction mixture is incubated at a suitable temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

-

Reaction Monitoring: The formation of this compound can be monitored by high-performance liquid chromatography (HPLC).

-

Enzyme Inactivation and Product Isolation: The reaction is terminated by heating the mixture to denature the enzyme. The precipitated enzyme is removed by centrifugation.

-

Purification: The supernatant containing this compound is then purified, for instance, by preparative HPLC or column chromatography on a suitable resin to isolate the pure product.

Transglycosylation using Cyclodextrin Glucanotransferase (CGTase)

Cyclodextrin glucanotransferase (CGTase; EC 2.4.1.19) is another enzyme capable of catalyzing transglycosylation reactions. It can transfer a glucose unit from a donor like starch or cyclodextrins to an acceptor molecule.

Experimental Protocol: Enzymatic Synthesis of this compound with CGTase

-

Reaction Mixture: Prepare a buffered solution containing a suitable glucosyl donor (e.g., soluble starch or β-cyclodextrin), 4-methoxyphenol, and CGTase.

-

Reaction Conditions: The reaction is incubated at the optimal temperature and pH for the specific CGTase used.

-

Product Formation and Purification: The reaction progress is monitored by HPLC. Upon completion, the enzyme is denatured, and the product is purified using chromatographic techniques.

Data Presentation: Enzymatic Synthesis

| Parameter | Amylosucrase Method | CGTase Method |

| Enzyme | Amylosucrase | Cyclodextrin Glucanotransferase (CGTase) |

| Glycosyl Donor | Sucrose | Starch or Cyclodextrins |

| Glycosyl Acceptor | 4-Methoxyphenol | 4-Methoxyphenol |

| Reaction Medium | Aqueous buffer | Aqueous buffer |

| Reaction Temperature | 30-40 °C | Enzyme-dependent (typically 40-60 °C) |

| Reaction Time | 24-48 hours | 24-72 hours |

| Selectivity | High (typically β-glycoside) | Can vary depending on the enzyme |

| Yield | Moderate to high (dependent on conditions) | Moderate |

Visualization of Synthesis Workflows

Chemical Synthesis Workflow

References

The Botanical Origin and Extraction of Methylarbutin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylarbutin, a hydroquinone glycoside, is a compound of significant interest in the pharmaceutical and cosmetic industries due to its potential as a skin-lightening agent and its traditional use in urinary tract health. This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on its primary botanical origin, Arctostaphylos uva-ursi (bearberry). It details methodologies for the extraction, isolation, and quantification of this compound from plant matrices. Furthermore, this document presents quantitative data on this compound content in various sources and elucidates its primary mechanism of biological activity through the inhibition of tyrosinase. Experimental workflows and the relevant biological pathway are visualized to facilitate a deeper understanding for research and development applications.

Natural Sources of this compound

This compound is a naturally occurring derivative of arbutin and is predominantly found in plants belonging to the Ericaceae family. The most notable and commercially significant source of this compound is the leaves of the bearberry plant (Arctostaphylos uva-ursi)[1]. Other plant genera that have been reported to contain this compound include Vaccinium, Bergenia, and Calluna[2].

The concentration of this compound in bearberry leaves can vary significantly depending on factors such as the geographical location of the plant, the season of harvest, and the specific population of the plant. These variations are crucial considerations for the commercial sourcing and standardization of this compound extracts.

Quantitative Analysis of this compound in Natural Sources

Several studies have quantified the this compound content in the leaves of Arctostaphylos uva-ursi. The data highlights the variability of this compound concentrations, which is essential for selecting optimal plant material for extraction.

| Plant Source | Plant Part | Geographic Origin | This compound Content (mg/g dry weight) | Reference |

| Arctostaphylos uva-ursi | Leaves | Poland (Heathland) | 0.80 - 4.88 | [3][4] |

| Arctostaphylos uva-ursi | Leaves | Poland (Pine Forest) | 1.74 - 8.00 | [3] |

| Arctostaphylos uva-ursi | Leaves | Not Specified | 0.45 - 9.76 |

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process that begins with the extraction of the compound from the plant material, followed by purification to obtain a high-purity product.

Experimental Protocol: Extraction of this compound from Arctostaphylos uva-ursi Leaves

This protocol describes a common method for the extraction of this compound for analytical or small-scale preparative purposes.

Objective: To extract this compound from dried bearberry leaves.

Materials and Reagents:

-

Dried and powdered leaves of Arctostaphylos uva-ursi

-

70% (v/v) Ethanol in distilled water

-

Ultrasonic water bath

-

Centrifuge

-

Filter paper

Procedure:

-

Weigh 1 gram of powdered bearberry leaves.

-

Add 100 mL of 70% ethanol to the powdered leaves.

-

Place the mixture in an ultrasonic water bath set at 40°C for 60 minutes to facilitate extraction.

-

After extraction, centrifuge the mixture at 9000 RPM for 15 minutes at 20°C to pellet the solid plant material.

-

Carefully decant the supernatant and filter it through qualitative cellulose filter paper to remove any remaining particulate matter.

-

The resulting filtrate is the crude ethanolic extract containing this compound and other phytochemicals.

Experimental Protocol: Purification of this compound using Column Chromatography

This protocol provides a general methodology for the purification of this compound from a crude plant extract. The specific solvent ratios may need to be optimized based on the composition of the crude extract.

Objective: To purify this compound from a crude extract using silica gel column chromatography.

Materials and Reagents:

-

Crude extract containing this compound

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents: Hexane, Ethyl Acetate, Methanol (analytical grade)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber and visualization reagents (e.g., UV light, iodine vapor)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample-silica mixture onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent such as 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate and then methanol. A suggested gradient could be:

-

100% Hexane

-

Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1)

-

100% Ethyl Acetate

-

Ethyl Acetate:Methanol (9:1, 8:2, 1:1)

-

100% Methanol

-

-

Fraction Collection: Collect the eluate in separate fractions of a defined volume (e.g., 10-20 mL).

-

TLC Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system (e.g., Ethyl Acetate:Methanol, 8:2) and visualize the spots. Fractions containing the compound with the same Rf value as a this compound standard are pooled together.

-

Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Experimental Protocol: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantification of this compound in plant extracts.

Objective: To determine the concentration of this compound in an extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Gradient Program:

-

0-4 min: 4% B

-

4-25 min: 4-22% B

-

25-40 min: 22-25% B

-

40-50 min: 25-100% B

-

50-55 min: 100% B

-

55-60 min: 100-4% B

-

60-65 min: 4% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

Procedure:

-

Prepare a series of standard solutions of pure this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the plant extract sample (filtered through a 0.45 µm syringe filter) into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow for this compound Isolation and Quantification

Caption: Workflow for the isolation and analysis of this compound.

Signaling Pathway of Tyrosinase Inhibition by this compound

This compound's primary mechanism of action as a skin-lightening agent is through the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. It is believed to act as a competitive inhibitor of tyrosinase, similar to its parent compound, arbutin.

Caption: Competitive inhibition of tyrosinase by this compound.

Conclusion

This compound, primarily sourced from the leaves of Arctostaphylos uva-ursi, represents a valuable natural compound with established applications in the cosmetic and pharmaceutical sectors. The successful isolation and purification of this compound are contingent on the selection of appropriate extraction and chromatographic techniques. The quantitative variability of this compound in its natural sources necessitates robust analytical methods, such as HPLC, for quality control and standardization. The primary biological activity of this compound is attributed to its competitive inhibition of tyrosinase, which forms the basis of its skin-lightening properties. This guide provides the foundational technical information required for researchers and professionals to effectively work with this promising natural product.

References

An In-depth Technical Guide to the Spectroscopic Data of Methylarbutin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methylarbutin (4-methoxyphenyl β-D-glucopyranoside), a naturally occurring phenolic glycoside and a derivative of the well-known skin-lightening agent, arbutin. This document is intended to serve as a core reference for researchers in natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data and the experimental protocols for their acquisition.

Introduction

This compound, with the chemical formula C₁₃H₁₈O₇, is of significant interest due to its structural similarity to arbutin and its potential applications in cosmetics and pharmaceuticals.[1] Accurate and detailed spectroscopic data are fundamental for its identification, characterization, and quality control. This guide presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While comprehensive experimental data for this compound is not widely published, this guide compiles available information and provides comparative data from the closely related compound, arbutin, to offer a thorough analytical profile.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for this compound and its structural analog, Arbutin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Spectral Data of Arbutin (for comparison)

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.01 | s | 1H | Ar-OH |

| 6.87 | d | 2H | Ar-H (ortho to O-glc) |

| 6.67 | d | 2H | Ar-H (meta to O-glc) |

| 5.25 | d | 1H | Anomeric H-1' |

| 5.05 | d | 1H | OH |

| 4.99 | d | 1H | OH |

| 4.65 | t | 1H | OH |

| 4.56 | d | 1H | OH |

| 3.69 | m | 1H | Glc-H |

| 3.46 | m | 1H | Glc-H |

| 3.24 | m | 1H | Glc-H |

| 3.19 | m | 1H | Glc-H |

| 3.15 | m | 1H | Glc-H |

Data sourced from ChemicalBook.[2]

For this compound, the aromatic proton signals would be similar, and a sharp singlet corresponding to the methoxy (-OCH₃) protons would be expected around 3.7-3.8 ppm. The phenolic -OH signal at 9.01 ppm would be absent.

¹³C NMR Spectral Data of Arbutin (for comparison)

-

Solvent: DMSO-d₆

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | Ar-C-OH |

| 151.0 | Ar-C-O-Glc |

| 119.0 | Ar-CH (ortho to O-glc) |

| 116.0 | Ar-CH (meta to O-glc) |

| 102.0 | Anomeric C-1' |

| 77.0 | Glc-C |

| 76.5 | Glc-C |

| 73.0 | Glc-C |

| 70.0 | Glc-C |

| 61.0 | Glc-C-6' |

Data sourced from ChemicalBook.[3]

In the ¹³C NMR spectrum of this compound, a signal for the methoxy carbon would appear around 55-60 ppm. The chemical shifts of the aromatic carbons would also be influenced by the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for hydroxyl groups, aromatic rings, and ether linkages.

Characteristic IR Absorption Bands of Arbutin (for comparison)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretching (hydroxyl groups) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| 1250-1000 | Strong | C-O stretching (ether and alcohol) |

Data interpreted from various sources on Arbutin and phenol IR spectra.[4][5]

The IR spectrum of this compound would be very similar to that of Arbutin, with the prominent broad O-H stretch from the glucose moiety's hydroxyl groups and the characteristic aromatic and ether bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elucidating the structure.

Mass Spectral Data of Silylated this compound

A study involving the GC-MS analysis of a silylated derivative of this compound (this compound-TMS) reported the following key fragments in the Electron Ionization (EI) mass spectrum.

| m/z | Interpretation |

| 73 | [Si(CH₃)₃]⁺ |

| 204 | Fragment from the silylated glucose moiety |

| 217 | Fragment from the silylated glucose moiety |

| 361 | [M - CH₃ - TMSOH]⁺ |

It is important to note that this data is for a derivatized form of this compound. For the underivatized molecule, predicted MS/MS data suggests fragmentation patterns involving the loss of the glucose moiety.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data. The following sections outline representative methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

This protocol is suitable for the structural elucidation of glycosides like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Spectral Width: 200-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024-4096

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

-

IR Spectroscopy Protocol

The Attenuated Total Reflectance (ATR) FT-IR method is a common and convenient technique for solid samples.

-

Sample Preparation:

-

Ensure the this compound sample is in a fine powder form.

-

No further preparation is typically needed for ATR-FTIR.

-

-

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Place a small amount of the this compound powder onto the ATR crystal, ensuring good contact.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking.

-

Mass Spectrometry Protocol

This protocol outlines a general procedure for the analysis of glycosides using Electrospray Ionization (ESI) Mass Spectrometry coupled with Liquid Chromatography (LC-MS).

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Filter the final solution through a 0.22 µm syringe filter.

-

-

LC-MS Parameters:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (ESI):

-

Ionization Mode: Positive and/or negative.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Temperature: 300-350 °C.

-

Drying Gas Flow: 8-12 L/min.

-

Nebulizer Pressure: 30-45 psi.

-

Mass Range: m/z 50-1000.

-

For fragmentation data, perform tandem MS (MS/MS) experiments using collision-induced dissociation (CID).

-

-

-

Data Analysis:

-

Analyze the full scan data to identify the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Interpret the MS/MS spectra to identify characteristic fragment ions, such as the loss of the glucose moiety.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a purified natural product like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

This diagram outlines the logical progression from a purified sample to its structural elucidation through various spectroscopic techniques and data analysis.

Conclusion

References

- 1. This compound (CAS 6032-32-2) - For Research Use [benchchem.com]

- 2. Arbutin(497-76-7) 1H NMR spectrum [chemicalbook.com]

- 3. Arbutin(497-76-7) 13C NMR [m.chemicalbook.com]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the In Vitro Antioxidant Potential of Methylarbutin and Related Glucosides

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the in vitro antioxidant potential of arbutin and its α-anomer. However, there is a notable scarcity of publicly available data on the antioxidant capacity of isolated methylarbutin. This guide provides a comprehensive overview of the antioxidant properties of the broader class of hydroquinone glucosides, with a focus on arbutin, to infer the potential activities of this compound. The experimental protocols and signaling pathways described are well-established for evaluating phenolic antioxidants and are presumed to be applicable to this compound.

Introduction

This compound (4-methoxyphenyl β-D-glucopyranoside) is a naturally occurring phenolic glycoside found in various plant species, including bearberry (Arctostaphylos uva-ursi). As a derivative of arbutin, which is well-documented for its tyrosinase-inhibiting and antioxidant properties, this compound is of significant interest in the fields of dermatology, cosmetology, and pharmacology. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in numerous pathological conditions, including skin aging, inflammation, and carcinogenesis. The structural similarity of this compound to arbutin and hydroquinone suggests its potential to act as an antioxidant by scavenging free radicals and modulating cellular antioxidant pathways. This technical guide aims to provide a detailed overview of the in vitro methods used to assess the antioxidant potential of this class of compounds and to explore the underlying molecular mechanisms.

In Vitro Antioxidant Capacity: A Comparative Overview

While specific quantitative data for this compound is limited, studies on arbutin and its derivatives provide valuable insights into the potential antioxidant activity. The antioxidant capacity is typically evaluated using various in vitro assays that measure the ability of a compound to scavenge different types of free radicals or to reduce oxidized species.

Data Presentation

The following tables summarize the reported antioxidant activities of arbutin and its related compounds in common in vitro assays. This data serves as a benchmark for the potential evaluation of this compound.

Table 1: Radical Scavenging Activity of Arbutin and Related Compounds

| Compound | Assay | IC50 / Activity | Reference Compound | IC50 / Activity (Reference) |

| Arbutin | DPPH | Weaker than hydroquinone | Hydroquinone | - |

| Arbutin | ABTS | More potent than hydroquinone | Hydroquinone | - |

| α-Arbutin | DPPH | - | - | - |

| α-Arbutin | ABTS | - | - | - |

| Hydroquinone | DPPH | - | - | - |

Note: Specific IC50 values for arbutin and α-arbutin in DPPH and ABTS assays are not consistently reported across the literature, with some studies indicating weak activity. The table reflects the comparative activities where mentioned.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Arbutin

| Compound | FRAP Value (µM Fe(II)/µg) | Reference Compound | FRAP Value (µM Fe(II)/µg) (Reference) |

| Arbutin | Data not available | Ascorbic Acid | - |

Note: While the FRAP assay is a standard method for assessing antioxidant capacity, specific quantitative results for arbutin were not found in the provided search results.

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that are suitable for evaluating the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is monitored spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of test samples: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of the this compound solution (or standard/blank) to the wells.

-

The blank well should contain 100 µL of methanol instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•+ solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Working solution: Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

-

Add 10 µL of the different concentrations of the this compound solution (or standard/blank) to the wells.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

-

TEAC Value: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

Caption: Workflow for the ABTS Radical Scavenging Assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

-

Test compound (this compound)

-

Standard (e.g., FeSO₄·7H₂O, Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Assay:

-

Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

-

Add 20 µL of the this compound solution (or standard/blank) to the wells.

-

-

Incubation: Incubate the plate at 37°C for 4 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄) and is expressed as equivalents of that standard.

Preliminary Studies on the Anti-inflammatory Effects of Methylarbutin: A Technical Whitepaper

Disclaimer: Direct experimental data on the anti-inflammatory effects of Methylarbutin is limited in the current body of scientific literature. This document summarizes the significant findings on its closely related parent compound, Arbutin, to provide a foundational understanding of the potential anti-inflammatory properties of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound, a glycoside of hydroquinone, is a naturally occurring compound found in various plant species. While primarily known for its application in cosmetology as a tyrosinase inhibitor, its structural similarity to Arbutin, a compound with demonstrated anti-inflammatory properties, suggests that this compound may also possess therapeutic potential in inflammatory conditions. This whitepaper consolidates the preliminary, albeit indirect, evidence for the anti-inflammatory effects of this compound by examining the well-documented activities of Arbutin.

Putative Anti-inflammatory Mechanisms of Action

Based on studies of Arbutin, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms are believed to involve the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

Studies on Arbutin have shown that it can inhibit the nuclear translocation and transcriptional activity of NF-κB in LPS-stimulated murine BV2 microglial cells.[1][2][3] This inhibition leads to a downstream reduction in the expression of various pro-inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases that phosphorylate and activate downstream targets, leading to the production of inflammatory mediators. Key kinases in this pathway include p38 MAPK, JNK, and ERK. While direct evidence for this compound is lacking, related compounds have been shown to modulate MAPK signaling.

Effects on Pro-inflammatory Mediators

The anti-inflammatory activity of Arbutin, and by extension potentially this compound, is evidenced by its ability to suppress the production of a range of pro-inflammatory molecules.

Nitric Oxide (NO), iNOS, and COX-2

In inflammatory conditions, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are upregulated, leading to the excessive production of nitric oxide (NO) and prostaglandins, respectively. These molecules contribute to vasodilation, edema, and pain. Arbutin has been demonstrated to suppress the LPS-induced production of NO and the expression of iNOS and COX-2 in a dose-dependent manner in BV2 microglial cells.[1][2]

Pro-inflammatory Cytokines

Cytokines are small proteins that play a crucial role in cell signaling during an inflammatory response. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are key mediators of inflammation. Arbutin has been shown to significantly reduce the generation of these pro-inflammatory cytokines.

Data Presentation

The following tables summarize the quantitative data from studies on Arbutin, which may serve as a reference for the potential effects of this compound.

Table 1: Effect of Arbutin on NO, iNOS, and COX-2 Expression in LPS-stimulated BV2 Microglial Cells

| Treatment | Concentration | NO Production (% of LPS control) | iNOS Protein Expression (% of LPS control) | COX-2 Protein Expression (% of LPS control) |

| Control | - | < 5% | < 5% | < 5% |

| LPS (1 µg/mL) | - | 100% | 100% | 100% |

| Arbutin + LPS | 100 µM | ~70% | ~60% | ~65% |

| Arbutin + LPS | 200 µM | ~50% | ~40% | ~45% |

| Arbutin + LPS | 400 µM | ~30% | ~25% | ~30% |

Data are approximations derived from graphical representations in the cited literature and are for illustrative purposes.

Table 2: Effect of Arbutin on Pro-inflammatory Cytokine Production in LPS-stimulated BV2 Microglial Cells

| Treatment | Concentration | TNF-α Production (pg/mL) | IL-1β Production (pg/mL) | IL-6 Production (pg/mL) |

| Control | - | < 50 | < 10 | < 20 |

| LPS (1 µg/mL) | - | ~1200 | ~150 | ~800 |

| Arbutin + LPS | 400 µM | ~600 | ~70 | ~400 |

Data are approximations derived from graphical representations in the cited literature and are for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Arbutin, which could be adapted for future studies on this compound.

Cell Culture and Treatment

Murine BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., Arbutin or this compound) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Assay

The production of NO is measured in the cell culture supernatant using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

Western Blot Analysis

Cells are lysed, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-IκB, IκB, NF-κB, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion and Future Directions

The existing body of research on Arbutin strongly suggests that it possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and potentially the MAPK signaling pathways, leading to a reduction in key pro-inflammatory mediators. Given the structural similarity, it is highly probable that this compound shares these anti-inflammatory activities.

However, to substantiate this hypothesis and fully elucidate the therapeutic potential of this compound, direct experimental investigation is imperative. Future studies should focus on:

-

In vitro validation: Conducting comprehensive in vitro assays, as detailed in this whitepaper, to directly assess the effects of this compound on inflammatory pathways and mediators in relevant cell lines (e.g., macrophages, keratinocytes).

-

In vivo studies: Utilizing animal models of inflammation (e.g., carrageenan-induced paw edema, LPS-induced systemic inflammation) to evaluate the in vivo efficacy and safety of this compound.

-

Structure-activity relationship (SAR) studies: Comparing the anti-inflammatory potency of this compound with Arbutin and other derivatives to understand the contribution of the methyl group to its biological activity.

References

The Discovery and Scientific History of Methylarbutin: A Technical Guide

Introduction

Methylarbutin (4-methoxyphenyl-β-D-glucopyranoside) is a naturally occurring phenolic glycoside and a methylated derivative of the well-known skin-lightening agent, arbutin.[1][2][3] Found in a variety of plants, particularly in the leaves of the bearberry (Arctostaphylos uva-ursi) where it often coexists with arbutin, this compound has garnered interest for its potential applications in cosmetics and dermatology.[1][2] Historically, plant extracts rich in arbutin and its derivatives have been utilized in traditional medicine across Europe and Asia for their purported benefits in promoting urinary tract health and for their skin-depigmenting properties.

This technical guide provides an in-depth overview of the discovery and scientific history of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, historical context, mechanism of action, and the experimental protocols used in its study. While research on this compound is often in the context of its more famous parent compound, arbutin, this guide aims to collate the specific information available and highlight areas for future investigation.

Discovery and Historical Milestones

The history of this compound is intrinsically linked to that of arbutin. Arbutin was first isolated in 1852 by A. Kawalier from the leaves of the bearberry plant. The first chemical synthesis of arbutin was later described by C. Mannich in 1912, with subsequent methods developed by A. Robertson and R. B. Waters in 1930.

While the exact date of the first isolation or synthesis of this compound is not clearly documented in readily available literature, its presence as a subject of scientific inquiry is evident from the early 20th century. A significant historical marker is a 1939 publication by E. Lindpaintner titled "Arbutin und this compound und ihre Bestimmung in Drogen" (Arbutin and this compound and their Determination in Drugs). This publication indicates that by this time, this compound was a known compound being actively studied and quantified in medicinal plants.

Further research in the following decades continued to characterize this compound. A 1979 study by Sticher et al. detailed the use of high-performance liquid chromatography (HPLC) for the separation and quantitative determination of arbutin, this compound, hydroquinone, and hydroquinone-monomethylether in various plant species, including Arctostaphylos, Bergenia, Calluna, and Vaccinium. This work underscores the ongoing analytical interest in this compound as a natural product.

Chemical and Physical Properties

This compound is structurally similar to arbutin, with the key difference being the methylation of the phenolic hydroxyl group at the C4 position of the hydroquinone moiety. This structural modification is believed to enhance its stability and potentially its bioavailability compared to arbutin.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₈O₇ | |

| Molecular Weight | 286.28 g/mol | |

| CAS Number | 6032-32-2 | |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol | |

| Synonyms | Methylarbutoside, 4-Methoxyphenyl-β-D-glucopyranoside |

Mechanism of Action: Tyrosinase Inhibition

The primary mechanism of action investigated for this compound, paralleling that of arbutin, is the inhibition of tyrosinase. Tyrosinase is a key copper-containing enzyme in the biochemical pathway of melanin synthesis (melanogenesis). It catalyzes the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). Dopaquinone is a precursor to the melanin pigments that determine skin, hair, and eye color.

By inhibiting tyrosinase, compounds like arbutin and its derivatives can reduce the production of melanin, leading to a skin-lightening effect and the reduction of hyperpigmentation. Arbutin is known to be a competitive inhibitor of tyrosinase. It is presumed that this compound acts via a similar mechanism, though detailed kinetic studies specifically on this compound are scarce in the literature.

Signaling Pathway of Melanogenesis

The production of melanin is regulated by a complex signaling cascade, primarily initiated by external stimuli such as UV radiation. This leads to the activation of receptors on the surface of melanocytes, such as the melanocortin 1 receptor (MC1R). The subsequent signaling cascade, often involving cyclic AMP (cAMP), protein kinase A (PKA), and the microphthalmia-associated transcription factor (MITF), ultimately leads to the increased expression and activity of tyrosinase and other melanogenic enzymes like TRP-1 and TRP-2.

Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound on Tyrosinase.

Quantitative Data on Tyrosinase Inhibition

While this compound is studied for its tyrosinase inhibitory potential, specific IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values for this compound are not widely reported in the scientific literature. However, extensive quantitative data exists for its close structural analogs, α-arbutin and β-arbutin (commonly referred to as arbutin), as well as for the benchmark inhibitor, kojic acid. This data is crucial for contextualizing the potential efficacy of this compound.

Table 1: Tyrosinase Inhibition Data for Arbutin Analogs and Kojic Acid

| Compound | Enzyme Source | Substrate | Inhibition Type | IC₅₀ Value | Kᵢ Value | Source |

| α-Arbutin | Mushroom | L-Tyrosine (Monophenolase) | Competitive | 6499 ± 137 µM | - | |

| α-Arbutin | Human | L-DOPA (Diphenolase) | Competitive | - | 0.7 mM | |

| β-Arbutin | Mushroom | L-Tyrosine (Monophenolase) | Competitive | 1687 ± 181 µM | - | |

| β-Arbutin | Human | L-DOPA (Diphenolase) | Competitive | - | 0.9 mM | |

| β-Arbutin | Mushroom | - | - | 191.17 ± 5.5 µM | - | |

| β-Arbutin | Mushroom | - | - | 38.37 mM | - | |

| Kojic Acid | Mushroom | L-Tyrosine (Monophenolase) | Competitive | 70 ± 7 µM | - | |

| Kojic Acid | Mushroom | L-DOPA (Diphenolase) | Mixed | 121 ± 5 µM | - | |

| Kojic Acid | Mushroom | - | - | 16.69 ± 2.8 µM | - | |

| Kojic Acid | B16F10 Melanoma Cells | - | - | 10,765 µM | - |

Note: The variability in reported IC₅₀ values can be attributed to differences in experimental conditions, such as enzyme purity, substrate concentration, and assay methodology.

Experimental Protocols

Chemical Synthesis of this compound (Plausible Route)

Principle: The synthesis would likely involve the reaction of a protected glucose derivative, such as tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), with 4-methoxyphenol (mequinol) in the presence of a base, followed by deacetylation.

Plausible Protocol Steps:

-

Glycosylation: 4-methoxyphenol is dissolved in a suitable solvent (e.g., acetone) with a base (e.g., potassium hydroxide). Acetobromoglucose, dissolved in the same solvent, is added dropwise to the mixture at room temperature. The reaction is stirred for several hours to form the acetylated this compound.

-

Work-up and Purification: The reaction mixture is filtered, and the solvent is evaporated. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried and concentrated to yield the crude acetylated product, which can be purified by crystallization or chromatography.

-

Deacetylation: The purified tetra-O-acetyl-Methylarbutin is dissolved in methanol, and a catalytic amount of sodium methoxide is added. The reaction is stirred at room temperature until deacetylation is complete (monitored by TLC).

-

Final Purification: The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated. The resulting crude this compound is then purified by recrystallization (e.g., from water or ethanol) to yield the final product.

Caption: Plausible workflow for the chemical synthesis of this compound.

In Vitro Tyrosinase Inhibition Assay

This is the cornerstone assay for evaluating the efficacy of potential depigmenting agents. The protocol is based on the spectrophotometric measurement of dopachrome formation.

Principle: Mushroom tyrosinase is incubated with the test compound (this compound) and a substrate (L-tyrosine or L-DOPA). The enzymatic reaction produces dopachrome, an orange/red colored intermediate, which has a maximum absorbance around 475-490 nm. The rate of dopachrome formation is proportional to the enzyme activity. An inhibitor will reduce this rate.

Detailed Methodology:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 6.8.

-

Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer. Keep on ice.

-

Substrate Solution: Prepare a 2 mM L-tyrosine solution (for monophenolase activity) or a 5 mM L-DOPA solution (for diphenolase activity) in the phosphate buffer.

-

Test Compound Solution: Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO) and make serial dilutions to the desired test concentrations with the phosphate buffer.

-

Positive Control: Prepare a stock solution of kojic acid or arbutin for comparison.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

100 µL of phosphate buffer (pH 6.8)

-

20 µL of the test compound solution (or solvent for control)

-

20 µL of the mushroom tyrosinase solution

-

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution (L-tyrosine or L-DOPA) to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm using a microplate reader.

-

Take kinetic readings every minute for 20-30 minutes, or take an endpoint reading after a fixed time (e.g., 20 minutes).

-

-

Calculation:

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the reaction with the solvent instead of the inhibitor, and A_sample is the absorbance with the test compound.

-

-

The IC₅₀ value can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Directions

This compound is a naturally occurring compound with a history of scientific interest that dates back to at least the 1930s. Its structural similarity to arbutin strongly suggests a similar mechanism of action as a tyrosinase inhibitor, making it a candidate for use in skin-lightening and hyperpigmentation treatments. However, a review of the current literature reveals a significant gap in specific, quantitative data regarding its inhibitory potency (IC₅₀ and Kᵢ values) against tyrosinase. Furthermore, while its synthesis is chemically feasible, detailed and optimized protocols are not widely published.

For the scientific and drug development community, this presents a clear opportunity. Future research should focus on:

-

Quantitative Bioactivity Studies: Performing detailed kinetic analyses of this compound's interaction with both mushroom and human tyrosinase to determine its IC₅₀ and Kᵢ values and its precise mechanism of inhibition.

-

Synthesis Optimization: Developing and publishing efficient and scalable synthesis protocols for this compound to ensure a reliable supply for research and commercial purposes.

-

In Vivo and Clinical Evaluation: Conducting studies on cell cultures, animal models, and eventually human clinical trials to assess the efficacy, safety, and stability of this compound in topical formulations.

By addressing these areas, the scientific community can fully elucidate the potential of this compound as a valuable compound in dermatology and cosmetic science.

References

Hydrolysis of Methylarbutin to Hydroquinone: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methylarbutin, a glycosylated form of hydroquinone, is a compound of significant interest in dermatology and cosmetology, primarily for its potential skin-lightening properties. Its efficacy is intrinsically linked to its hydrolysis to hydroquinone, a potent tyrosinase inhibitor. This technical guide provides an in-depth overview of the hydrolysis of this compound, drawing parallels from the extensively studied arbutin. It covers the chemical and enzymatic pathways of this conversion, detailed experimental protocols for its analysis, and the subsequent mechanism of action of hydroquinone on melanin synthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic formulation.

Introduction

This compound, a derivative of hydroquinone, is found in various plant species, often alongside its more common counterpart, arbutin.[1] The biological activity of these compounds as skin depigmenting agents is not inherent to the glycosylated form but rather to their aglycone, hydroquinone.[2][3] Hydroquinone exerts its effect by inhibiting tyrosinase, the rate-limiting enzyme in melanogenesis.[4] Therefore, the conversion of this compound to hydroquinone is a critical step for its bioactivity. This conversion can be achieved through chemical or enzymatic hydrolysis.[2]

This guide will explore the conditions and mechanisms governing the hydrolysis of this compound, provide quantitative data where available, and present detailed methodologies for studying this process. While direct research on this compound hydrolysis is limited, the principles are largely extrapolated from the extensive studies on arbutin, its close structural analog.

Chemical Hydrolysis of this compound

The glycosidic bond in this compound, like in arbutin, is susceptible to cleavage under certain chemical conditions, notably acidic environments and elevated temperatures.

Acid-Catalyzed Hydrolysis

Studies on the stability of arbutin in cosmetic formulations have shown that it is unstable under strongly acidic conditions, leading to the release of hydroquinone. For instance, the stability of β-arbutin is compromised at a pH of 3, with increased hydroquinone formation over time, especially at elevated temperatures (40°C). It is reasonable to infer that this compound will exhibit similar instability in acidic conditions.

The rate of hydrolysis is dependent on factors such as pH, temperature, and the concentration of the acid catalyst.

Enzymatic Hydrolysis of this compound

Enzymatic hydrolysis represents a biologically relevant pathway for the conversion of this compound to hydroquinone, particularly in the context of topical applications.

Hydrolysis by Skin Microbiota

The human skin is colonized by a diverse community of microorganisms, some of which possess the enzymatic machinery to hydrolyze glycosides. Studies on arbutin have demonstrated that common skin bacteria, such as Staphylococcus epidermidis and Staphylococcus aureus, can hydrolyze arbutin to hydroquinone. This bacterial conversion is a significant factor in the in-situ generation of the active hydroquinone on the skin surface.

A study on the hydrolysis of arbutin by these bacteria reported hydrolytic activities in the range of 0.16 to 4.51 nmol/min/mg of bacterial protein. Given the structural similarity, it is highly probable that these bacterial enzymes can also act on this compound.

Mechanism of Action: Tyrosinase Inhibition by Hydroquinone

The ultimate goal of this compound hydrolysis in a dermatological context is the release of hydroquinone to inhibit melanin synthesis.

The Melanin Synthesis Pathway

Melanin is produced in specialized organelles called melanosomes within melanocytes. The synthesis is a complex process initiated by the enzyme tyrosinase, which catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then serves as a precursor for the synthesis of both eumelanin (brown-black pigment) and pheomelanin (yellow-red pigment).

Hydroquinone acts as a competitive inhibitor of tyrosinase, competing with the natural substrate, L-tyrosine, for the active site of the enzyme. This inhibition reduces the production of melanin, leading to a skin-lightening effect.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound hydrolysis. These protocols are adapted from established methods for arbutin and hydroquinone analysis.

In Vitro Chemical Hydrolysis of this compound

Objective: To quantify the rate of acid-catalyzed hydrolysis of this compound to hydroquinone.

Materials:

-

This compound standard

-

Hydroquinone standard

-

Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1 M)

-

Deionized water

-

HPLC-grade methanol and acetonitrile

-

HPLC system with a UV or PDA detector

-

Thermostatically controlled water bath

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

In separate reaction vials, add the this compound stock solution to the different concentrations of HCl to initiate the hydrolysis reaction.

-

Place the vials in a water bath set to a constant temperature (e.g., 40°C, 60°C, 80°C).

-

At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction vial and immediately neutralize it with a suitable base (e.g., NaOH) to stop the reaction.

-

Dilute the quenched samples with the HPLC mobile phase.

-

Analyze the samples by HPLC to determine the concentrations of remaining this compound and the formed hydroquinone.

-

Prepare calibration curves for both this compound and hydroquinone to quantify their concentrations in the samples.

Analytical Method: HPLC-UV/PDA

Objective: To separate and quantify this compound and hydroquinone in a sample.

Instrumentation and Conditions:

| Parameter | Recommended Conditions |